molecular formula C11H13NO3S B14119479 2-(Benzoylamino)-3-(methylthio)propanoic acid

2-(Benzoylamino)-3-(methylthio)propanoic acid

Cat. No.: B14119479
M. Wt: 239.29 g/mol
InChI Key: YOHNCCKDTALPLD-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-3-(methylthio)propanoic acid is an organic compound with a complex structure that includes a benzoylamino group, a methylthio group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)-3-(methylthio)propanoic acid typically involves the reaction of benzoyl chloride with 3-(methylthio)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-3-(methylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzoylamino)-3-(methylthio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)-3-(methylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio group may also play a role in the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoylamino)-3-(methylthio)butanoic acid
  • 2-(Benzoylamino)-3-(ethylthio)propanoic acid
  • 2-(Benzoylamino)-3-(methylthio)acetic acid

Uniqueness

2-(Benzoylamino)-3-(methylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoylamino and methylthio groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

2-benzamido-3-methylsulfanylpropanoic acid

InChI

InChI=1S/C11H13NO3S/c1-16-7-9(11(14)15)12-10(13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

YOHNCCKDTALPLD-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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